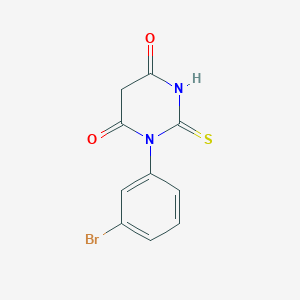
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an organic compound characterized by its unique structure, which includes a bromophenyl group and a sulfanylidene diazinane ring
Méthodes De Préparation
The synthesis of 1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular processes and leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds, such as:
1-(3-Bromophenyl)pyrrolidine: This compound also contains a bromophenyl group but has a different ring structure, leading to different chemical properties and applications .
1-(3-Bromophenyl)cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a diazinane ring, resulting in different reactivity and uses . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been studied extensively, and it continues to be a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C10H7BrN2O2S |
|---|---|
Poids moléculaire |
299.15 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Clé InChI |
RTIYLLVUZSECDV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=S)N(C1=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















